![molecular formula C20H24FN3O2 B12319040 7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one](/img/structure/B12319040.png)
7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Moxifloxacin Decarboxy Analog is a derivative of Moxifloxacin, a fluoroquinolone antibiotic. This compound is primarily used as an impurity standard in pharmaceutical research and development. It is characterized by the removal of the carboxyl group from the parent Moxifloxacin molecule, resulting in a unique structure with distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Moxifloxacin Decarboxy Analog involves several steps, starting from the parent compound, Moxifloxacin. The key step is the decarboxylation reaction, where the carboxyl group is removed. This can be achieved through various chemical reactions, including thermal decarboxylation or the use of decarboxylating agents. The reaction conditions typically involve elevated temperatures and specific catalysts to facilitate the decarboxylation process .
Industrial Production Methods
Industrial production of Moxifloxacin Decarboxy Analog follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired analog from other impurities .
Análisis De Reacciones Químicas
Types of Reactions
Moxifloxacin Decarboxy Analog undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the analog.
Substitution: The analog can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the analog .
Aplicaciones Científicas De Investigación
Moxifloxacin Decarboxy Analog has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its impact on drug efficacy and safety.
Industry: Utilized in the quality control of Moxifloxacin production and in the development of new pharmaceutical compounds .
Mecanismo De Acción
The mechanism of action of Moxifloxacin Decarboxy Analog is related to its structural similarity to Moxifloxacin. It interacts with bacterial enzymes such as topoisomerase II (DNA gyrase) and topoisomerase IV, inhibiting their function and thereby preventing bacterial DNA replication and transcription. This leads to the bactericidal effect observed with fluoroquinolone antibiotics .
Comparación Con Compuestos Similares
Similar Compounds
Moxifloxacin: The parent compound, used as an antibiotic.
Levofloxacin: Another fluoroquinolone antibiotic with similar mechanisms of action.
Ciprofloxacin: A widely used fluoroquinolone with a broad spectrum of activity .
Uniqueness
Moxifloxacin Decarboxy Analog is unique due to the absence of the carboxyl group, which alters its chemical properties and interactions. This makes it valuable as a reference standard and in studies of impurity profiles in pharmaceutical formulations .
Propiedades
Fórmula molecular |
C20H24FN3O2 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one |
InChI |
InChI=1S/C20H24FN3O2/c1-26-20-18-14(17(25)6-8-24(18)13-4-5-13)9-15(21)19(20)23-10-12-3-2-7-22-16(12)11-23/h6,8-9,12-13,16,22H,2-5,7,10-11H2,1H3 |
Clave InChI |
OULQTEYVKYNDBD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C=CN2C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


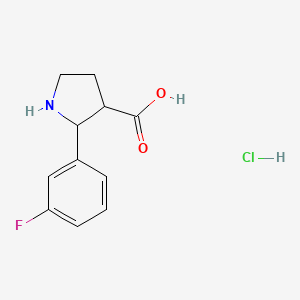
![Bicyclo[3.1.0]hexan-3-ylmethanol](/img/structure/B12318971.png)
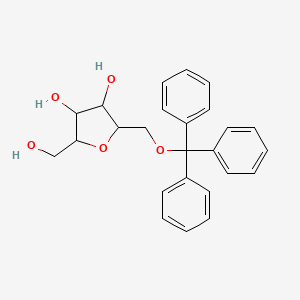
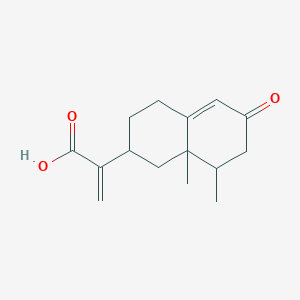
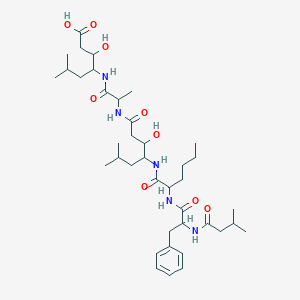
![5-[hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol](/img/structure/B12318992.png)
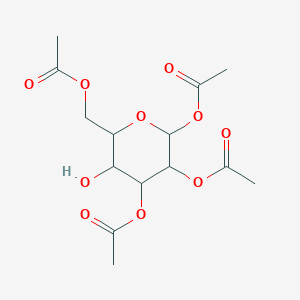
![ethyl 2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B12319003.png)
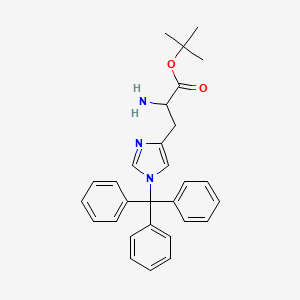
![10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one](/img/structure/B12319016.png)
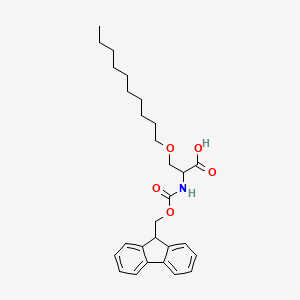

![3-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]-4-[[4-[4-[[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-2-methoxyphenyl]-3-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B12319034.png)

